8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
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Overview
Description
8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring and a methanoisoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Cyclization reactions: to form the methanoisoindole core.
Thiazole ring formation: through condensation reactions involving thioamides and α-haloketones.
Isopropylidene group introduction: via alkylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: to accelerate reaction rates.
Solvent selection: to enhance solubility and reaction efficiency.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Influencing cellular pathways: Altering signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings.
Methanoisoindole derivatives: Compounds with similar core structures.
Uniqueness
8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N2O2S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C22H22N2O2S/c1-11(2)16-14-9-10-15(16)18-17(14)20(25)24(21(18)26)22-23-19(12(3)27-22)13-7-5-4-6-8-13/h4-8,14-15,17-18H,9-10H2,1-3H3 |
InChI Key |
ONPLRFHNPZGXQL-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)N2C(=O)C3C4CCC(C3C2=O)C4=C(C)C)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(N=C(S1)N2C(=O)C3C4CCC(C3C2=O)C4=C(C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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